N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Quality Control Reproducibility Procurement Specification

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine (CAS 332898-09-6) is a heterocyclic organic compound with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol. It features a benzoxazole core substituted with a guanidine group at the 2-position and a methyl group at the 5-position.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 332898-09-6
Cat. No. B1335075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3-benzoxazol-2-yl)guanidine
CAS332898-09-6
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)N=C(N)N
InChIInChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
InChIKeyGNJXROFFRNCGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine (CAS 332898-09-6): A Defined Benzoxazole Building Block for Research and Synthesis


N-(5-methyl-1,3-benzoxazol-2-yl)guanidine (CAS 332898-09-6) is a heterocyclic organic compound with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol [1]. It features a benzoxazole core substituted with a guanidine group at the 2-position and a methyl group at the 5-position [2]. This specific substitution pattern distinguishes it from other benzoxazole and guanidine derivatives. It is primarily offered as a research chemical with a defined minimum purity for use in medicinal chemistry and materials science applications .

The Critical Role of the 5-Methyl Substitution in N-(5-methyl-1,3-benzoxazol-2-yl)guanidine for Structure-Activity Relationship Studies


In-class compounds, such as unsubstituted N-1,3-benzoxazol-2-ylguanidine or analogs with different substituents (e.g., 5-chloro, 5-nitro), cannot be simply interchanged with N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. The presence and position of the methyl group significantly alter the molecule's electronic properties, steric profile, and lipophilicity, which are critical parameters in target binding and pharmacokinetic behavior [1]. Research on related benzoxazole series demonstrates that even minor modifications can lead to substantial changes in biological activity, such as antimicrobial potency . Therefore, the specific 5-methyl substitution is not a trivial variant but a key structural feature for any structure-activity relationship (SAR) investigation, lead optimization, or patent strategy involving this scaffold .

Quantifiable Differentiation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine for Informed Procurement Decisions


Defined Minimum Purity Specification Ensures Reproducibility in Sensitive Assays and Synthesis

Procurement of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine from reputable vendors provides a defined minimum purity specification of 95%, a critical parameter for ensuring experimental reproducibility . This specification serves as a quantitative baseline, distinguishing it from generic or uncertified sources where purity is undefined and may be significantly lower, leading to variability in biological assays or synthetic yields.

Quality Control Reproducibility Procurement Specification

Unique Molecular Descriptors Confirm Structural Identity and Enable Accurate Cheminformatic Modeling

The compound's unique structural identity is confirmed by its precise molecular descriptors: an exact mass of 190.08500 Da and a topological polar surface area (TPSA) of 87.93 Ų [1]. These values are distinct from close analogs. For instance, the unsubstituted N-1,3-benzoxazol-2-ylguanidine (CAS 39123-82-5) has an exact mass of 176.06994 Da and a different TPSA due to the absence of the methyl group [2]. These precise differences are essential for accurate compound registration, database searching, and building reliable quantitative structure-activity relationship (QSAR) models.

Cheminformatics Molecular Modeling Database Management

Accessible via an Eco-Friendly Synthetic Route Using Inexpensive Cyanoguanidine

The broader class of 2-guanidinobenzoxazoles can be synthesized via an optimized, eco-friendly protocol using the inexpensive and non-toxic reagent cyanoguanidine under AlCl3 activation [1]. This method represents a significant improvement over traditional routes that rely on toxic reagents like cyanogen bromide. While the paper demonstrates this methodology on the unsubstituted parent compound, the procedure is described as general for novel derivatives, implying a scalable and safer route to 5-substituted analogs like N-(5-methyl-1,3-benzoxazol-2-yl)guanidine compared to older, more hazardous methods.

Synthetic Methodology Green Chemistry Cost Efficiency

Strategic Application Scenarios for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine Based on Verified Differentiation


Lead Optimization in Kinase Inhibitor Development Programs

As a benzoxazole derivative, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a valuable scaffold for exploring kinase inhibition. The 5-methyl substitution provides a specific, quantifiable lipophilic and steric modification compared to the unsubstituted analog [1]. Medicinal chemists can utilize this compound to systematically probe the SAR around a kinase ATP-binding pocket, where even minor structural changes can dramatically alter potency and selectivity. The defined purity (≥95%) ensures that observed biological activity can be confidently attributed to the compound itself.

Synthesis of Antimicrobial Agents via Structure-Activity Relationship (SAR) Studies

Benzoxazole derivatives are known for their antimicrobial properties, and SAR studies indicate that modifications to the benzoxazole moiety significantly influence potency . N-(5-methyl-1,3-benzoxazol-2-yl)guanidine serves as a key intermediate or a comparator molecule to understand the impact of a methyl group at the 5-position. This compound can be used to generate a focused library of analogs, enabling researchers to identify optimal substituents for enhanced activity against bacterial strains like Staphylococcus aureus or Escherichia coli .

Building Block for Advanced Materials with Tailored Electronic Properties

The benzoxazole core is exploited for its photophysical properties in materials science, including in the development of fluorescent dyes and organic semiconductors [2]. The specific 5-methyl substitution on N-(5-methyl-1,3-benzoxazol-2-yl)guanidine alters the electron density of the aromatic system, which can fine-tune its optical and electronic characteristics. This makes it a precise building block for synthesizing novel materials where controlling the HOMO/LUMO levels or emission wavelengths is critical, providing a level of tunability not possible with unsubstituted or differently substituted analogs.

Reference Standard for Analytical and Cheminformatic Method Development

The unique and well-defined molecular descriptors of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine (e.g., exact mass, TPSA) [3] make it an ideal reference compound. It can be used to calibrate high-resolution mass spectrometry (HRMS) instruments, validate chromatographic separation methods for similar heterocyclic mixtures, or serve as a test case for developing and benchmarking new cheminformatic algorithms and predictive models. Its distinct properties relative to close analogs ensure clear identification and method validation.

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